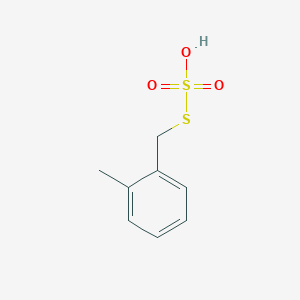
S-(2-Methylbenzyl) O-hydrogen sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methylbenzyl) O-hydrogen sulfurothioate: is an organosulfur compound with a unique structure that includes a sulfurothioate group attached to a 2-methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 2-methylbenzyl chloride with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Methylbenzyl) O-hydrogen sulfurothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: S-(2-Methylbenzyl) O-hydrogen sulfurothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems and their potential therapeutic applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(2-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with molecular targets such as enzymes and receptors. The sulfurothioate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- S-(2-Aminoethyl) hydrogen sulfurothioate
- S-(2-amino-5-(dimethylamino)phenyl) O-hydrogen sulfurothioate
Comparison: S-(2-Methylbenzyl) O-hydrogen sulfurothioate is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and physical properties compared to other sulfurothioates
Properties
Molecular Formula |
C8H10O3S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
1-methyl-2-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2/c1-7-4-2-3-5-8(7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
InChI Key |
UAXKTUKKZSOIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















